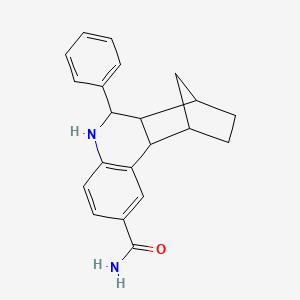

SIRT2-IN-11

Descripción

Propiedades

Fórmula molecular |

C21H22N2O |

|---|---|

Peso molecular |

318.4 g/mol |

Nombre IUPAC |

10-phenyl-9-azatetracyclo[10.2.1.02,11.03,8]pentadeca-3(8),4,6-triene-5-carboxamide |

InChI |

InChI=1S/C21H22N2O/c22-21(24)15-8-9-17-16(11-15)18-13-6-7-14(10-13)19(18)20(23-17)12-4-2-1-3-5-12/h1-5,8-9,11,13-14,18-20,23H,6-7,10H2,(H2,22,24) |

Clave InChI |

XALTUCOIORLBHQ-UHFFFAOYSA-N |

SMILES canónico |

C1CC2CC1C3C2C4=C(C=CC(=C4)C(=O)N)NC3C5=CC=CC=C5 |

Origen del producto |

United States |

Foundational & Exploratory

SIRT2-IN-11: An In-Depth Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

SIRT2-IN-11, also known as AEM1, is a selective inhibitor of Sirtuin 2 (SIRT2), a member of the NAD+-dependent protein deacetylase family.[1][2] SIRT2 has emerged as a significant therapeutic target in various diseases, including cancer, neurodegenerative disorders, and metabolic diseases, owing to its diverse cellular functions. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its inhibitory activity, cellular effects, and the experimental protocols used for its characterization.

Core Mechanism of Action: Selective SIRT2 Inhibition Leading to p53-Dependent Apoptosis

This compound exerts its biological effects primarily through the selective inhibition of the deacetylase activity of SIRT2.[1][2] This inhibition leads to a cascade of downstream cellular events, culminating in the induction of apoptosis in a p53-dependent manner.[1][2]

Biochemical Activity

In biochemical assays, this compound demonstrates a selective inhibitory profile against SIRT2. The half-maximal inhibitory concentration (IC50) values highlight its preference for SIRT2 over the closely related sirtuin, SIRT1.[1][2]

| Enzyme | IC50 (µM) |

| SIRT2 | 18.5[1][2] |

| SIRT1 | 118.4[1][2] |

Cellular Mechanism

The primary cellular mechanism of this compound involves the modulation of the tumor suppressor protein p53. By inhibiting SIRT2, this compound prevents the deacetylation of p53, leading to an increase in its acetylation levels.[1] Acetylation is a critical post-translational modification that enhances the stability and transcriptional activity of p53.

Activated p53, in turn, upregulates the expression of its downstream target genes, including those involved in cell cycle arrest and apoptosis. Specifically, treatment with this compound has been shown to increase the expression of CDKN1A (encoding p21), PUMA, and NOXA, all of which are key mediators of p53-dependent apoptosis.[1][2] This ultimately leads to the induction of programmed cell death in cancer cells, particularly in non-small cell lung cancer cell lines.[1]

Signaling Pathway

The signaling pathway initiated by this compound is a linear cascade that begins with the inhibition of SIRT2 and results in apoptosis.

Caption: Signaling pathway of this compound leading to apoptosis.

Experimental Protocols

This section details the key experimental methodologies used to elucidate the mechanism of action of this compound.

In Vitro Deacetylation Assay

This assay is crucial for determining the inhibitory potency (IC50) of this compound against SIRT2 and other sirtuins.

Objective: To quantify the enzymatic activity of SIRT2 in the presence of varying concentrations of this compound.

Methodology:

-

Enzyme and Substrate: Recombinant human SIRT2 and a fluorogenic acetylated peptide substrate, such as a peptide containing an acetyl-lysine residue linked to a fluorophore (e.g., 7-amino-4-methyl-coumarin, AMC), are used.

-

Reaction Buffer: A suitable buffer containing NAD+, a necessary cofactor for sirtuin activity, is prepared. A typical buffer might consist of Tris-HCl, NaCl, and a reducing agent like DTT.

-

Inhibitor Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to create a range of concentrations.

-

Assay Procedure:

-

The SIRT2 enzyme, the fluorogenic substrate, and varying concentrations of this compound are incubated together in the reaction buffer.

-

The reaction is initiated by the addition of NAD+.

-

The deacetylation of the substrate by SIRT2 results in a change in fluorescence, which is monitored over time using a fluorescence plate reader.

-

-

Data Analysis: The rate of the reaction at each inhibitor concentration is calculated. The IC50 value is then determined by plotting the reaction rate against the inhibitor concentration and fitting the data to a dose-response curve.

Caption: Workflow for the in vitro deacetylation assay.

Cellular Apoptosis Assay

This assay is used to assess the pro-apoptotic effects of this compound on cancer cells.

Objective: To determine if this compound induces apoptosis in a p53-dependent manner, often in combination with a DNA-damaging agent like etoposide (B1684455).

Methodology:

-

Cell Lines: Non-small cell lung cancer cell lines are typically used, such as A549 (p53-proficient) and H1299 (p53-deficient), to investigate the role of p53.

-

Cell Culture and Treatment: Cells are cultured under standard conditions and then treated with this compound at various concentrations (e.g., 0-20 µM) for a specified duration (e.g., 8 hours). In some experiments, cells are co-treated with etoposide to enhance the apoptotic signal.

-

Apoptosis Detection: Apoptosis can be measured using several methods:

-

Annexin V/Propidium Iodide (PI) Staining: Cells are stained with FITC-conjugated Annexin V (to detect early apoptotic cells) and PI (to detect late apoptotic/necrotic cells) and analyzed by flow cytometry.

-

Caspase Activity Assays: The activity of key executioner caspases (e.g., caspase-3/7) is measured using a luminescent or colorimetric substrate.

-

-

Data Analysis: The percentage of apoptotic cells or the level of caspase activity is quantified and compared between different treatment groups.

Western Blot Analysis of p53 Acetylation

This technique is employed to directly measure the effect of this compound on the acetylation status of p53.

Objective: To detect changes in the level of acetylated p53 in cells treated with this compound.

Methodology:

-

Cell Treatment and Lysis: A549 cells are treated with this compound (e.g., 20 µM for 6 hours). After treatment, cells are lysed to extract total protein.

-

Protein Quantification: The total protein concentration in the lysates is determined using a standard method (e.g., BCA assay).

-

SDS-PAGE and Western Blotting:

-

Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The separated proteins are then transferred to a membrane (e.g., PVDF or nitrocellulose).

-

The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for acetylated p53 (e.g., anti-acetyl-p53 at Lys382).

-

A loading control antibody (e.g., anti-β-actin or anti-tubulin) is used to ensure equal protein loading.

-

The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands is quantified using densitometry software.

Gene Expression Analysis by Real-Time PCR (qPCR)

This method is used to quantify the changes in the mRNA levels of p53 target genes following treatment with this compound.

Objective: To measure the expression levels of CDKN1A, PUMA, and NOXA in response to this compound treatment.

Methodology:

-

Cell Treatment and RNA Extraction: Cells are treated with this compound as described above. Total RNA is then extracted from the cells using a commercial kit.

-

Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

qPCR: The cDNA is used as a template for qPCR with gene-specific primers for CDKN1A, PUMA, NOXA, and a housekeeping gene (e.g., GAPDH or ACTB) for normalization. The reaction is performed in a real-time PCR cycler, which monitors the amplification of the target genes in real-time using a fluorescent dye (e.g., SYBR Green).

-

Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method, normalizing the expression to the housekeeping gene and comparing the treated samples to untreated controls.

Conclusion

This compound is a valuable tool compound for studying the biological roles of SIRT2. Its selective inhibition of SIRT2 leads to the activation of the p53 tumor suppressor pathway, resulting in the upregulation of pro-apoptotic genes and subsequent cell death in cancer cells. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the therapeutic potential of SIRT2 inhibition.

References

SIRT2-IN-11: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of SIRT2-IN-11, a selective inhibitor of Sirtuin 2 (SIRT2), for researchers, scientists, and drug development professionals. This compound, also known as AEM1, has demonstrated potential in cancer research, particularly in p53-related cancers, by inducing apoptosis and modulating gene expression.

Chemical Structure and Properties

This compound is a small molecule inhibitor with a selective action against SIRT2, an NAD+-dependent protein deacetylase. The chemical and physical properties of this compound are summarized below.

| Property | Value |

| Synonyms | AEM1 |

| Molecular Formula | C₁₇H₁₄N₂O₄S |

| Molecular Weight | 342.37 g/mol |

| Appearance | A crystalline solid |

| Solubility | Soluble in DMSO |

| Storage Conditions | Store at -20°C for long-term stability. |

Mechanism of Action and Biological Activity

This compound functions as a selective inhibitor of SIRT2. Sirtuins are a class of enzymes involved in various cellular processes, including the deacetylation of proteins, which can impact cell cycle, metabolism, and apoptosis.[1] SIRT2 is predominantly found in the cytoplasm and has a variety of substrates, including α-tubulin and the tumor suppressor protein p53.[2]

In the context of cancer, the inhibition of SIRT2 by this compound has been shown to have pro-apoptotic effects, particularly in cells with functional p53.[3] The key biological activities of this compound are summarized in the table below.

| Biological Activity | IC₅₀ / Concentration | Cell Lines | Reference |

| SIRT2 Inhibition (in vitro) | 18.5 µM | N/A | [3] |

| SIRT1 Inhibition (in vitro) | 118.4 µM | N/A | [3] |

| Induction of Apoptosis | 20 µM (8 hours) | Lung cancer cells | [4] |

| Increased p53 Acetylation and Target Gene Expression | 20 µM (6 hours) | Lung cancer cells | [4] |

This compound treatment leads to an increase in the acetylation of p53.[4] Acetylation is a key post-translational modification that can enhance the stability and transcriptional activity of p53. This increased activity of p53, in turn, upregulates the expression of its target genes that are involved in apoptosis, such as CDKN1A, PUMA, and NOXA.[3][4]

Signaling Pathway

The mechanism of action of this compound involves the modulation of the p53 signaling pathway. By inhibiting SIRT2, the inhibitor prevents the deacetylation of p53, leading to its activation and subsequent induction of apoptosis.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound, based on published research.[3]

In Vitro SIRT2 Deacetylation Assay

This assay measures the inhibitory effect of this compound on the deacetylase activity of SIRT2 in a controlled in vitro setting.

Materials:

-

Recombinant human SIRT2 enzyme

-

This compound (dissolved in DMSO)

-

Fluorogenic acetylated peptide substrate (e.g., from a commercial kit)

-

NAD+

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

-

Developer solution (containing a protease to release the fluorophore)

-

96-well black microplate

-

Fluorometer

Procedure:

-

Prepare a reaction mixture containing assay buffer, NAD+, and the fluorogenic peptide substrate.

-

Add this compound at various concentrations to the wells of the microplate. Include a DMSO control.

-

Add the recombinant SIRT2 enzyme to all wells except for the no-enzyme control.

-

Incubate the plate at 37°C for a specified time (e.g., 1 hour).

-

Stop the reaction by adding the developer solution.

-

Incubate at 37°C for an additional 15-30 minutes to allow for the development of the fluorescent signal.

-

Measure the fluorescence intensity using a fluorometer (e.g., excitation at 360 nm and emission at 460 nm).

-

Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control and determine the IC₅₀ value.

Cell Viability and Apoptosis Assay

This protocol assesses the effect of this compound on the viability and induction of apoptosis in cancer cell lines.

Materials:

-

Cancer cell line (e.g., A549 non-small cell lung cancer cells)

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

Etoposide (as a positive control for apoptosis induction)

-

MTT or WST-1 reagent for cell viability

-

Annexin V-FITC and Propidium Iodide (PI) for apoptosis detection

-

Flow cytometer

Procedure for Cell Viability:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for the desired time period (e.g., 24, 48, 72 hours).

-

Add MTT or WST-1 reagent to each well and incubate according to the manufacturer's instructions.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of cell viability relative to the DMSO-treated control cells.

Procedure for Apoptosis Assay:

-

Seed cells in a 6-well plate and treat with this compound and/or etoposide.

-

After the treatment period, harvest the cells by trypsinization.

-

Wash the cells with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry to quantify the percentage of apoptotic cells (Annexin V positive).

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This method is used to quantify the changes in the expression of p53 target genes following treatment with this compound.

Materials:

-

Cancer cell line

-

This compound

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix (e.g., SYBR Green)

-

Primers for target genes (CDKN1A, PUMA, NOXA) and a reference gene (e.g., GAPDH)

-

Real-time PCR instrument

Procedure:

-

Treat cells with this compound or DMSO for the specified time (e.g., 6 hours).

-

Extract total RNA from the cells using a commercial RNA extraction kit.

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

Perform qRT-PCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.

-

The thermal cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Analyze the amplification data and calculate the relative gene expression changes using the ΔΔCt method, normalizing to the reference gene and comparing to the DMSO-treated control.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for evaluating the effects of this compound.

Conclusion

This compound is a valuable tool for researchers investigating the role of SIRT2 in cellular processes, particularly in the context of cancer biology. Its ability to selectively inhibit SIRT2 and induce p53-dependent apoptosis makes it a promising candidate for further investigation in the development of novel anti-cancer therapies. The experimental protocols and data presented in this guide provide a solid foundation for scientists to incorporate this compound into their research endeavors.

References

- 1. mdpi.com [mdpi.com]

- 2. Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inhibition of breast cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Novel Sirtuin 2 (SIRT2) Inhibitor with p53-dependent Pro-apoptotic Activity in Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

The Discovery and Synthesis of SIRT2-IN-11: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: SIRT2-IN-11, also known as AEM1, is a selective inhibitor of Sirtuin 2 (SIRT2), an NAD+-dependent protein deacetylase. SIRT2 has emerged as a therapeutic target in various diseases, including cancer and neurodegenerative disorders, due to its role in regulating key cellular processes. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and experimental evaluation of this compound, serving as a resource for researchers in drug discovery and development.

Core Concepts: Discovery and Mechanism of Action

This compound was identified through a screening of small molecules for their ability to inhibit SIRT2 deacetylase activity. It demonstrates selectivity for SIRT2 over other sirtuin isoforms, particularly SIRT1. The primary mechanism of action of this compound involves the p53-dependent induction of apoptosis. By inhibiting SIRT2, the compound leads to an increase in the acetylation of the tumor suppressor protein p53.[1] Acetylated p53 is activated, resulting in the transcriptional upregulation of its target genes, including the cell cycle inhibitor CDKN1A (p21) and the pro-apoptotic proteins PUMA and NOXA.[1] This cascade of events ultimately leads to programmed cell death in cancer cells, particularly in non-small cell lung cancer.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound (AEM1) based on reported in vitro and cellular assays.

| Inhibitory Activity | IC50 Value | Reference |

| SIRT2 (MAL substrate) | 18.5 µM | [1] |

| SIRT1 (MAL substrate) | 118.4 µM | [1] |

Table 1: In vitro inhibitory activity of this compound against SIRT2 and SIRT1.

| Cellular Activity | Concentration | Effect | Cell Line | Reference |

| Induction of Apoptosis | 0-20 µM (8h) | Induces apoptosis | Lung cancer cells | |

| p53 Acetylation | 20 µM (6h) | Increases p53 acetylation | A549 | [1] |

| Target Gene Expression | 20 µM (6h) | Increases expression of CDKN1A, PUMA, NOXA | A549 | [1] |

| Sensitization to Etoposide | 1 µM | Marked increase in apoptosis | A549 | [3] |

Table 2: Cellular activity of this compound in lung cancer cells.

Synthesis of this compound (AEM1)

While a detailed step-by-step synthesis protocol for this compound (AEM1) is not publicly available in the primary literature, a plausible synthetic route can be deduced based on its chemical structure: N-(3-aminopropyl)-N'-(2,3,5,6-tetrafluorobenzyl)piperazine-1,4-dicarboxamide. The synthesis would likely involve the coupling of three key building blocks: piperazine, tert-butyl (3-aminopropyl)carbamate, and 2,3,5,6-tetrafluorobenzylamine. A potential synthetic workflow is outlined below.

Caption: Plausible synthetic workflow for this compound (AEM1).

Experimental Protocols

In Vitro SIRT2 Deacetylase Assay

This assay measures the ability of this compound to inhibit the deacetylation of a fluorogenic substrate by recombinant SIRT2 enzyme.

Materials:

-

Recombinant human SIRT2 enzyme

-

Fluorogenic SIRT2 substrate (e.g., Fluor de Lys-SIRT2, MAL)

-

NAD+

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Developer solution (containing Trichostatin A and a trypsin-like protease)

-

This compound (dissolved in DMSO)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare a reaction mixture containing assay buffer, NAD+, and the fluorogenic substrate.

-

Add varying concentrations of this compound or DMSO (vehicle control) to the wells of the microplate.

-

Initiate the reaction by adding recombinant SIRT2 enzyme to each well.

-

Incubate the plate at 37°C for a specified time (e.g., 1 hour).

-

Stop the enzymatic reaction and develop the fluorescent signal by adding the developer solution.

-

Incubate at 37°C for a further period (e.g., 30 minutes) to allow for complete development.

-

Measure the fluorescence intensity using a microplate reader (e.g., excitation 360 nm, emission 460 nm).

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control and determine the IC50 value.

Caption: Workflow for the in vitro SIRT2 deacetylase assay.

Cellular Apoptosis Assay (Flow Cytometry)

This protocol details the measurement of apoptosis in lung cancer cells (e.g., A549) treated with this compound, alone or in combination with an apoptosis-inducing agent like etoposide, using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

-

A549 cells

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound

-

Etoposide

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Seed A549 cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with this compound, etoposide, a combination of both, or DMSO (vehicle control) for the desired time period (e.g., 24-48 hours).

-

Harvest the cells by trypsinization and collect both the adherent and floating cells.

-

Wash the cells twice with cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer.

-

Add Annexin V-FITC and Propidium Iodide to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry within 1 hour.

-

Quantify the percentage of early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and live cells (Annexin V negative, PI negative).

Western Blot for p53 Acetylation

This protocol describes the detection of acetylated p53 in cells treated with this compound.

Materials:

-

A549 cells

-

This compound

-

Etoposide (as a positive control for p53 activation)

-

Lysis Buffer (e.g., RIPA buffer with protease and deacetylase inhibitors like Trichostatin A and Nicotinamide)

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-acetyl-p53 (Lys382), anti-p53, anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

Enhanced Chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Treat A549 cells with this compound, etoposide, or DMSO for the specified time.

-

Lyse the cells in lysis buffer on ice.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-acetyl-p53) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Strip the membrane and re-probe with anti-p53 and anti-β-actin antibodies to determine total p53 levels and equal loading.

Signaling Pathway

Caption: this compound signaling pathway leading to apoptosis.

References

SIRT2-IN-11: A Selective Inhibitor of SIRT2 with Pro-Apoptotic Activity

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

SIRT2-IN-11, also known as AEM1, is a selective small-molecule inhibitor of Sirtuin 2 (SIRT2), a member of the NAD+-dependent deacetylase family. SIRT2 is predominantly localized in the cytoplasm and is implicated in a variety of cellular processes, including cell cycle regulation, microtubule dynamics, and metabolic homeostasis.[1] Dysregulation of SIRT2 activity has been linked to various diseases, including cancer and neurodegenerative disorders, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of this compound, including its inhibitory activity, mechanism of action, and detailed experimental protocols for its characterization.

Core Data Presentation

Inhibitory Activity and Selectivity of this compound

The inhibitory potency of this compound was determined against SIRT2 and its close homolog SIRT1 using in vitro deacetylation assays. The half-maximal inhibitory concentration (IC50) values demonstrate a notable selectivity for SIRT2 over SIRT1.

| Compound | Target | IC50 (μM) | Assay Substrate | Reference |

| This compound (AEM1) | SIRT2 | 18.5 | MAL (acetyllysine-7-amino-4-methyl-coumarin) | [2] |

| This compound (AEM1) | SIRT1 | 118.4 | MAL (acetyllysine-7-amino-4-methyl-coumarin) | [2] |

Mechanism of Action

This compound exerts its biological effects through a p53-dependent mechanism. By inhibiting SIRT2, the compound leads to an increase in the acetylation of the tumor suppressor protein p53.[2] Acetylation of p53 is a critical post-translational modification that enhances its stability and transcriptional activity.[3] Activated p53, in turn, upregulates the expression of its downstream target genes, including the cyclin-dependent kinase inhibitor 1A (CDKN1A, also known as p21) and the pro-apoptotic BH3-only proteins PUMA and NOXA.[2][4] The induction of these genes ultimately leads to cell cycle arrest and apoptosis in cancer cells. Furthermore, this compound has been shown to sensitize cancer cells to apoptosis induced by DNA-damaging agents like etoposide (B1684455), an effect that is dependent on the presence of functional p53.[4]

Signaling Pathway of this compound

Caption: Mechanism of action of this compound.

Experimental Protocols

In Vitro SIRT2 Fluorogenic Deacetylase Assay

This protocol is adapted from commercially available SIRT2 assay kits and published methodologies for assessing the inhibitory activity of compounds against SIRT2.[5][6][7]

Materials:

-

Recombinant human SIRT2 enzyme

-

Fluorogenic SIRT2 substrate (e.g., a peptide containing an acetylated lysine (B10760008) coupled to a fluorophore like 7-amino-4-methylcoumarin)

-

NAD+

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Developer solution (containing a protease like trypsin and a sirtuin inhibitor like nicotinamide (B372718) to stop the reaction)

-

This compound and other test compounds

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare a serial dilution of this compound in assay buffer.

-

In a 96-well black microplate, add the assay buffer, NAD+, and the this compound dilutions.

-

Add the recombinant SIRT2 enzyme to each well, except for the no-enzyme control wells.

-

Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

-

Initiate the reaction by adding the fluorogenic SIRT2 substrate to all wells.

-

Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.

-

Stop the reaction by adding the developer solution to each well.

-

Incubate the plate at room temperature for 15 minutes to allow for the development of the fluorescent signal.

-

Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm for AMC-based substrates).

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Western Blot Analysis of p53 Acetylation

This protocol outlines the procedure to detect changes in the acetylation status of p53 in cells treated with this compound.[8][9]

Materials:

-

Cancer cell line with wild-type p53 (e.g., A549, HCT116)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and deacetylase inhibitors (e.g., trichostatin A and nicotinamide)

-

Primary antibodies: anti-acetyl-p53 (e.g., at Lys382), anti-total p53, and a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Seed cells in culture plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or a vehicle control for a specified time (e.g., 6 hours).

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibodies (anti-acetyl-p53, anti-total p53, and loading control) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities and normalize the acetyl-p53 levels to total p53 and the loading control.

Quantitative Real-Time PCR (qPCR) for p53 Target Gene Expression

This protocol is for measuring the mRNA expression levels of p53 target genes (CDKN1A, PUMA, NOXA) in response to this compound treatment.[10][11]

Materials:

-

Cancer cell line with wild-type p53

-

This compound

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix (e.g., SYBR Green-based)

-

Primers for CDKN1A, PUMA, NOXA, and a housekeeping gene (e.g., GAPDH, ACTB)

-

qPCR instrument

Procedure:

-

Treat cells with this compound or a vehicle control as described for the western blot protocol.

-

Extract total RNA from the cells using an RNA extraction kit.

-

Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

-

Set up the qPCR reactions in a 96-well plate with the qPCR master mix, cDNA, and specific primers for the target genes and the housekeeping gene.

-

Run the qPCR program on a real-time PCR instrument.

-

Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and the vehicle-treated control.

Etoposide-Induced Apoptosis Sensitization Assay

This protocol is designed to assess the ability of this compound to sensitize cancer cells to apoptosis induced by etoposide.[12][13][14]

Materials:

-

Cancer cell line with wild-type p53

-

This compound

-

Etoposide

-

Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide)

-

Flow cytometer

Procedure:

-

Seed cells in culture plates.

-

Pre-treat the cells with a non-toxic concentration of this compound for a specified time (e.g., 1-2 hours).

-

Add a sub-lethal concentration of etoposide to the pre-treated cells and continue the incubation for a further period (e.g., 24-48 hours). Include control groups with no treatment, this compound alone, and etoposide alone.

-

Harvest the cells, including any floating cells in the medium.

-

Wash the cells with PBS.

-

Stain the cells with Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.

-

Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells (Annexin V positive) and necrotic cells (Propidium Iodide positive).

-

Compare the percentage of apoptotic cells in the combination treatment group to the single-agent treatment groups to determine the sensitizing effect of this compound.

Experimental Workflow for Characterizing this compound

Caption: A typical workflow for characterizing this compound.

Conclusion

This compound is a valuable research tool for investigating the biological roles of SIRT2. Its selectivity and defined mechanism of action through the p53 pathway make it a suitable probe for studying the therapeutic potential of SIRT2 inhibition in p53-proficient cancers. The experimental protocols provided in this guide offer a framework for researchers to further characterize the activity and cellular effects of this compound and similar compounds. Further studies are warranted to explore the full therapeutic potential of this and other selective SIRT2 inhibitors in various disease models.

References

- 1. Sirtuin 2 - Wikipedia [en.wikipedia.org]

- 2. A Novel Sirtuin 2 (SIRT2) Inhibitor with p53-dependent Pro-apoptotic Activity in Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Acetylation Is Indispensable for p53 Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A novel sirtuin 2 (SIRT2) inhibitor with p53-dependent pro-apoptotic activity in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. SIRT2 (Sirtuin2) Fluorogenic Assay Kit - Nordic Biosite [nordicbiosite.com]

- 6. An improved fluorogenic assay for SIRT1, SIRT2, and SIRT3 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. Acetylation of p53 augments its site-specific DNA binding both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The Evaluation and Comparison of Transcriptionally Targeted Noxa and Puma Killer Genes to Initiate Apoptosis Under Cancer-Specific Promoter CXCR1 in Hepatocarcinoma Gene Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Etoposide-Induced Apoptosis in Cancer Cells Can Be Reinforced by an Uncoupled Link between Hsp70 and Caspase-3 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Etoposide‐induced cancer cell death: roles of mitochondrial VDAC1 and calpain, and resistance mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Lowering Etoposide Doses Shifts Cell Demise From Caspase-Dependent to Differentiation and Caspase-3-Independent Apoptosis via DNA Damage Response, Inducing AML Culture Extinction [frontiersin.org]

Investigating SIRT2 Inhibition in Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the role of Sirtuin 2 (SIRT2) inhibition in cancer biology, with a focus on the cellular and molecular responses observed in various cancer cell lines. SIRT2, a predominantly cytoplasmic NAD+-dependent deacetylase, has emerged as a significant target in oncology due to its involvement in critical cellular processes such as cell cycle regulation, genomic stability, and metabolism.[1][2] While its precise role as either a tumor suppressor or an oncogene can be context-dependent, a growing body of evidence supports the therapeutic potential of SIRT2 inhibition in combating cancer.[1][2] This document summarizes key quantitative data, details common experimental protocols, and visualizes the underlying signaling pathways.

Quantitative Data on SIRT2 Inhibitors in Cancer Cell Lines

The efficacy of SIRT2 inhibitors is often quantified by their half-maximal inhibitory concentration (IC50) and their effects on cell viability, apoptosis, and cell cycle progression. The following tables summarize key quantitative findings from various studies on different SIRT2 inhibitors across a range of cancer cell lines.

Table 1: IC50 Values of Select SIRT2 Inhibitors

| Inhibitor | Cancer Cell Line | IC50 (µM) | Reference |

| AEM1 | Non-small cell lung cancer | 18.5 | [3][4] |

| AEM2 | Non-small cell lung cancer | 3.8 | [3][4] |

Table 2: Effects of SIRT2 Inhibition on Cell Apoptosis and Cell Cycle

| Inhibitor/Condition | Cancer Cell Line | Effect on Apoptosis | Effect on Cell Cycle | Reference |

| AEM1 & AEM2 | Non-small cell lung cancer | Sensitization to etoposide-induced apoptosis | - | [3] |

| SIRT2 knockdown | Multiple Myeloma (NCI-H929, RPMI-8226) | Increased apoptosis | Cell cycle arrest | [5] |

| AGK2 | HeLa (cervical cancer) | - | G1 phase arrest | [6] |

| NCO-90/141 | Leukemic cell lines | Induction of apoptosis and autophagic cell death | - | [7] |

| SIRT2 overexpression | Saos2 (osteosarcoma) | - | Prolongation of mitosis | [8] |

Core Signaling Pathway of SIRT2 Inhibition

SIRT2 inhibition has been shown to impact several critical signaling pathways in cancer cells. One of the well-documented mechanisms involves the p53 tumor suppressor protein. In many cancer types, SIRT2 deacetylates and thereby inactivates p53.[3] Inhibition of SIRT2 leads to the accumulation of acetylated, active p53, which in turn transcriptionally activates its target genes to induce apoptosis and cell cycle arrest.[3][4]

Experimental Protocols

This section details the methodologies for key experiments used to investigate the effects of SIRT2 inhibitors on cancer cell lines.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a proxy for cell viability.

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color. The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of the SIRT2 inhibitor (and a vehicle control) for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

References

- 1. The Clinical Significance of SIRT2 in Malignancies: A Tumor Suppressor or an Oncogene? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The role of SIRT2 in cancer: A novel therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Novel Sirtuin 2 (SIRT2) Inhibitor with p53-dependent Pro-apoptotic Activity in Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A novel sirtuin 2 (SIRT2) inhibitor with p53-dependent pro-apoptotic activity in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. mdpi.com [mdpi.com]

- 7. Novel small molecule SIRT2 inhibitors induce cell death in leukemic cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Role for Human SIRT2 NAD-Dependent Deacetylase Activity in Control of Mitotic Exit in the Cell Cycle - PMC [pmc.ncbi.nlm.nih.gov]

The Dual Role of SIRT2 in Cancer: A Technical Guide for Researchers

An In-depth Examination of Sirtuin 2 as both a Tumor Suppressor and an Oncogene, with Detailed Methodologies for Investigation.

Sirtuin 2 (SIRT2), a member of the NAD+-dependent class III histone deacetylase family, has emerged as a critical regulator in a multitude of cellular processes, including cell cycle progression, genomic stability, and metabolism.[1][2][3] Intriguingly, its role in cancer is complex and often contradictory, with a growing body of evidence supporting its function as both a tumor suppressor and an oncogene.[1][4][5] This duality is highly dependent on the specific cancer type, the cellular context, and the intricate network of its interacting proteins.[2][6] This technical guide provides a comprehensive overview of the multifaceted role of SIRT2 in cancer progression and suppression, tailored for researchers, scientists, and drug development professionals. It summarizes key quantitative data, details essential experimental protocols, and visualizes the complex signaling pathways involving SIRT2.

The Dichotomy of SIRT2: Tumor Suppressor vs. Oncogene

The classification of SIRT2 as either a tumor suppressor or an oncogene is not mutually exclusive and is often dictated by the specific malignancy and its molecular landscape.

SIRT2 as a Tumor Suppressor:

Evidence for SIRT2's tumor-suppressive role is rooted in its functions in maintaining genomic integrity and regulating cell cycle checkpoints.[7][8][9] SIRT2 is primarily localized in the cytoplasm, where it deacetylates α-tubulin, a key component of the microtubule network, thereby influencing mitotic progression.[10] During the G2/M transition, SIRT2 translocates to the nucleus and deacetylates histone H4 at lysine (B10760008) 16 (H4K16Ac), facilitating chromatin condensation.[6][10]

Deficiency of SIRT2 has been shown to cause centrosome amplification, aneuploidy, and genetic instability, all hallmarks of cancer.[8] Mouse models with a genetic deletion of Sirt2 exhibit a higher incidence of spontaneous tumors, particularly mammary tumors in females and hepatocellular carcinoma in males.[9] Furthermore, reduced SIRT2 expression has been observed in several human cancers, including breast cancer, hepatocellular carcinoma, and glioma, correlating with a more aggressive phenotype.[3][8]

SIRT2 as an Oncogene:

Conversely, in other contexts, SIRT2 has been demonstrated to possess oncogenic properties. Elevated levels of SIRT2 have been reported in various cancers, including non-small cell lung cancer (NSCLC), pancreatic cancer, and neuroblastoma, where it is often associated with poor prognosis.[2][5] In these instances, SIRT2 can promote cell proliferation, migration, and invasion.[2][3]

The oncogenic functions of SIRT2 are mediated through the deacetylation and subsequent modulation of various non-histone proteins. For example, SIRT2 can deacetylate and stabilize the proto-oncogene c-Myc, a key driver of cell proliferation.[5][11] It can also promote the stability of the Slug protein, a crucial regulator of the epithelial-mesenchymal transition (EMT), thereby enhancing the metastatic potential of cancer cells.[3] Furthermore, SIRT2 has been implicated in metabolic reprogramming in cancer cells, for instance by deacetylating and activating pyruvate (B1213749) kinase M2 (PKM2), which contributes to the Warburg effect.[3]

Quantitative Data on SIRT2 in Cancer

To provide a clearer understanding of SIRT2's context-dependent role, the following tables summarize key quantitative findings from various studies.

| Cancer Type | SIRT2 Expression Change | Method | Finding | Reference |

| Breast Cancer | Decreased | Tissue Microarray (IHC) | Significantly higher SIRT2 levels in normal breast tissues compared to 36 paired cancer tissues. | [3][8] |

| Breast Cancer | Decreased | Microarray | Lower SIRT2 expression in metastatic samples. | [3] |

| Hepatocellular Carcinoma (HCC) | Decreased | Microarray | Many of 264 HCCs showed lower SIRT2 levels than normal liver. | [3][8] |

| Hepatocellular Carcinoma (HCC) | Increased | Western Blot | Higher SIRT2 protein levels in 23 out of 45 tumor tissues compared to adjacent normal tissues. | [3] |

| Non-Small Cell Lung Cancer (NSCLC) | Downregulated | RT-qPCR, Western Blot | Lower SIRT2 mRNA and protein expression in NSCLC tissues. | [12] |

| Non-Small Cell Lung Cancer (NSCLC) | Upregulated | IHC | Significantly higher SIRT2 protein expression in primary lung tumors compared to normal tissues. | [12] |

| Colorectal Cancer (CRC) | Decreased | IHC | Decreased SIRT2 expression associated with adverse clinicopathological features and poor prognosis. | [3] |

| Colorectal Cancer (CRC) | Increased | Oncomine, WB, IHC | Higher SIRT2 levels in CRC tissues compared to normal tissues. | [3] |

| Glioma | Decreased | Gene Expression Analysis | SIRT2 gene locus is frequently deleted in human oligodendrogliomas. | [12] |

Table 1: Summary of SIRT2 Expression Changes in Various Cancers.

| Mouse Model | Genetic Background | Tumor Type | Incidence | Finding | Reference |

| Sirt2 Knockout | Wild-type | Mammary Tumors (females) | ~60% by 24 months | SIRT2 deficiency leads to spontaneous tumor formation. | [8] |

| Sirt2 Knockout | Wild-type | Hepatocellular Carcinoma (males) | ~26% (5/19) | Gender-specific tumorigenesis in Sirt2-deficient mice. | [8] |

| Sirt2 Knockout | p53+/- | Various | Increased | Sirt2 loss negates the protective effect of calorie restriction on tumor development. | [13] |

| Sirt2 Knockout | KrasG12D | Pancreatic & Lung Tumors | Enhanced | SIRT2 deletion enhances KRAS-induced tumorigenesis. | [14] |

Table 2: Tumor Incidence in SIRT2 Knockout Mouse Models.

| Cell Line | Cancer Type | SIRT2 Modulation | Effect on Proliferation | Quantitative Change | Reference |

| NCI-H929, RPMI-8226 | Multiple Myeloma | Knockdown (shRNA) | Decreased | Significant decrease at 48h and 72h (P<0.05). | [4] |

| SW480 | Colorectal Cancer | Overexpression | Reduced | Reduced migration and invasion. | [3] |

| HT29 | Colorectal Cancer | Knockdown | Increased | Induced proliferation and metastatic progression. | [10] |

| A549, H1299 | NSCLC | Overexpression | Decreased | Inhibition of cell proliferation, colony formation, and tumor growth. | [10] |

| NSCLC cell lines | NSCLC | Downregulation | Decreased | Significantly decreased proliferation. | [10] |

Table 3: Effect of SIRT2 Modulation on Cancer Cell Proliferation.

Key Signaling Pathways Involving SIRT2

SIRT2 exerts its dual functions in cancer by modulating a variety of signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the critical pathways.

References

- 1. Multifaceted regulation of sirtuin 2 (Sirt2) deacetylase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inh ... - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D0CB00036A [pubs.rsc.org]

- 3. The Clinical Significance of SIRT2 in Malignancies: A Tumor Suppressor or an Oncogene? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sirtuin 2 knockdown inhibits cell proliferation and RAS/ERK signaling, and promotes cell apoptosis and cell cycle arrest in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. SIRT2 Activity Assay Kit (Fluorometric) (ab156066) | Abcam [abcam.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. Expression of SIRT2 in cancer - Summary - The Human Protein Atlas [proteinatlas.org]

- 8. SIRT2 Maintains Genome Integrity and Suppresses Tumorigenesis through Regulating APC/C Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. SIRT2 is a tumor suppressor that connects aging, acetylome, cell cycle signaling, and carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | The Clinical Significance of SIRT2 in Malignancies: A Tumor Suppressor or an Oncogene? [frontiersin.org]

- 11. A Novel Transgenic Mouse Model Implicates Sirt2 as a Promoter of Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Emerging role of SIRT2 in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Context-Dependent Roles for SIRT2 and SIRT3 in Tumor Development Upon Calorie Restriction or High Fat Diet - PMC [pmc.ncbi.nlm.nih.gov]

- 14. SIRT2 deletion enhances KRAS-induced tumorigenesis in vivo by regulating K147 acetylation status - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Subcellular Localization of SIRT2 and the Effects of its Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the subcellular localization of Sirtuin 2 (SIRT2), a key NAD+-dependent deacetylase, and the impact of its inhibitors. This document details the dynamic nature of SIRT2's presence within the cell, outlines methodologies for its study, and presents a quantitative analysis of various inhibitors and their effects on cellular processes.

Subcellular Localization of SIRT2: A Dynamic Landscape

SIRT2 is a ubiquitously expressed sirtuin with diverse biological functions. While it is predominantly found in the cytoplasm [1][2][3][4][5][6][7], SIRT2 is not static and dynamically shuttles between different subcellular compartments, including the nucleus [3][5][6][7][8][9][10] and, to a lesser extent, the mitochondria [8][11]. Its localization is intricately linked to its function and is regulated by cellular conditions, most notably the cell cycle.

During the G2/M phase of the cell cycle, SIRT2 enriches in the nucleus, where it plays a role in chromatin condensation[3][5][12]. This nucleo-cytoplasmic shuttling is a tightly controlled process. Nuclear import is facilitated by importin proteins and is influenced by the C-terminus of SIRT2[13]. Conversely, its export back to the cytoplasm is a Crm1-dependent process[7][9][10]. Recent studies have also identified SIRT2 in the ER-Golgi intermediate compartment (ERGIC), suggesting a role in intracellular trafficking[14].

This dynamic localization underscores the multifaceted roles of SIRT2 in deacetylating a wide array of protein substrates in various cellular contexts.

Quantitative Data on SIRT2 Inhibitor Effects

A growing number of small molecule inhibitors targeting SIRT2 have been developed for research and therapeutic purposes. These inhibitors exhibit varying degrees of potency and selectivity. The following tables summarize the half-maximal inhibitory concentration (IC50) values for several common SIRT2 inhibitors against SIRT2 and other sirtuin isoforms, providing a comparative view of their efficacy and specificity.

| Inhibitor | SIRT1 IC50 (µM) | SIRT2 IC50 (µM) | SIRT3 IC50 (µM) | Other SIRTs | Reference(s) |

| TM | 98 | 0.028 | >200 | No significant inhibition of SIRT5, 6, or 7 | [15] |

| NH4-13 | >50 | 0.087 | >50 | No inhibition of SIRT5 or 6 at 83 µM | [16] |

| Compound 25 | Similar to S2iL5 | Potent (stoichiometric) | Higher than S2iL5 | No significant inhibition of SIRT5 or 6 | [1] |

| Compound 26 | Similar to S2iL5 | Potent (stoichiometric) | Higher than S2iL5 | No significant inhibition of SIRT5 or 6 | [1] |

| TH | 1.2 | 0.13 | - | - | [15] |

| Compound 55 | <25% inhibition at 50 µM | 0.25 | <25% inhibition at 50 µM | - | [6] |

| TB | 3.8 | 0.43 | - | - | [15] |

| Compound 56 | <25% inhibition at 50 µM | 0.78 | <25% inhibition at 50 µM | - | [6] |

| NH4-6 | 3.0 | 0.032 | 2.3 | No inhibition of SIRT5 or 6 at 83 µM | [16] |

| AGK2 | 30 | 3.5 | 91 | - | [11] |

| AEM2 | - | 3.8 | - | - | [9] |

| Tenovin-6 | ~26 | 9 | - | - | [12] |

| Sirtinol | - | 38 | - | - | [17] |

| Cambinol | 59 | 59 | - | - | [17] |

Note: IC50 values can vary depending on the specific assay conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of SIRT2 localization and the effects of its inhibitors.

Determining Subcellular Localization

3.1.1. Immunofluorescence Staining

This protocol allows for the visualization of SIRT2 within intact cells.

-

Cell Culture: Grow cells on sterile glass coverslips in a petri dish until they reach the desired confluency.

-

Fixation: Wash the cells with Phosphate-Buffered Saline (PBS) and then fix them with a solution of 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilization: Wash the cells three times with PBS and then permeabilize them with 0.25% Triton X-100 in PBS for 10 minutes. This step is crucial for allowing the antibodies to access intracellular antigens.

-

Blocking: Wash the cells again with PBS and then block non-specific antibody binding by incubating in a blocking buffer (e.g., 1% Bovine Serum Albumin in PBS) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the cells with a primary antibody specific for SIRT2, diluted in the blocking buffer, overnight at 4°C in a humidified chamber.

-

Secondary Antibody Incubation: Wash the cells three times with PBS. Incubate with a fluorescently-labeled secondary antibody that recognizes the primary antibody for 1-2 hours at room temperature, protected from light.

-

Counterstaining and Mounting: Wash the cells three times with PBS. A nuclear counterstain, such as DAPI, can be added to the second wash to visualize the nucleus. Mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

Imaging: Visualize the stained cells using a fluorescence or confocal microscope.

3.1.2. Subcellular Fractionation

This method physically separates cellular compartments to determine the distribution of SIRT2.

-

Cell Lysis: Harvest cultured cells and resuspend them in a hypotonic lysis buffer. Homogenize the cells using a Dounce homogenizer or by passing them through a fine-gauge needle.

-

Differential Centrifugation:

-

Centrifuge the cell lysate at a low speed (e.g., 1,000 x g) for 10 minutes to pellet the nuclei.

-

Carefully collect the supernatant (cytoplasmic fraction).

-

Wash the nuclear pellet with lysis buffer and re-centrifuge.

-

Further centrifuge the cytoplasmic fraction at a higher speed (e.g., 10,000 x g) for 15 minutes to pellet the mitochondria. The resulting supernatant is the cytosolic fraction.

-

-

Protein Analysis: Analyze the protein content of each fraction (nuclear, mitochondrial, and cytosolic) by Western blotting using an antibody specific for SIRT2. Use marker proteins for each compartment (e.g., Histone H3 for the nucleus, COX IV for mitochondria, and GAPDH for the cytosol) to verify the purity of the fractions.

Analyzing Inhibitor Effects

3.2.1. In Vitro SIRT2 Deacetylase Assay (Fluorometric)

This assay measures the enzymatic activity of SIRT2 and the inhibitory potential of compounds.

-

Reaction Setup: In a 96-well plate, add recombinant human SIRT2 enzyme to each well.

-

Inhibitor Addition: Add various concentrations of the test inhibitor or a vehicle control to the wells. Include a known SIRT2 inhibitor (e.g., Nicotinamide) as a positive control.

-

Reaction Initiation: Initiate the reaction by adding a fluorogenic SIRT2 substrate (e.g., a peptide containing an acetylated lysine (B10760008) residue linked to a fluorophore) and the cofactor NAD+.

-

Incubation: Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes).

-

Development: Stop the reaction and add a developer solution that cleaves the deacetylated substrate, releasing the fluorophore.

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths. The decrease in fluorescence in the presence of an inhibitor is proportional to its inhibitory activity.

-

IC50 Calculation: Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

3.2.2. Cellular Thermal Shift Assay (CETSA)

CETSA can be used to confirm direct target engagement of an inhibitor with SIRT2 in a cellular context.

-

Cell Treatment: Treat intact cells with the inhibitor or a vehicle control.

-

Heating: Heat the cell lysates at a range of temperatures.

-

Protein Precipitation: Centrifuge the samples to pellet the denatured and aggregated proteins.

-

Analysis: Analyze the amount of soluble SIRT2 remaining in the supernatant at each temperature by Western blotting. A stabilising inhibitor will increase the melting temperature of SIRT2, resulting in more soluble protein at higher temperatures compared to the control.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways involving SIRT2 and a typical experimental workflow for studying its inhibitors.

Signaling Pathways

Caption: Key signaling pathways regulated by SIRT2 in the cytoplasm and nucleus.

Experimental Workflow

Caption: A typical workflow for the identification and characterization of SIRT2 inhibitors.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. abcam.cn [abcam.cn]

- 3. merckmillipore.com [merckmillipore.com]

- 4. benchchem.com [benchchem.com]

- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 6. Discovery of Selective SIRT2 Inhibitors as Therapeutic Agents in B-Cell Lymphoma and Other Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. content.abcam.com [content.abcam.com]

- 8. abcam.com [abcam.com]

- 9. researchgate.net [researchgate.net]

- 10. THE SIGNALING PATHWAY OF SRF-SIRTUIN-2 GENE AND MITOCHONDRIAL FUNCTION - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Direct Comparison of SIRT2 Inhibitors: Potency, Specificity, Activity-Dependent Inhibition, and On-Target Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 13. sites.uclouvain.be [sites.uclouvain.be]

- 14. researchgate.net [researchgate.net]

- 15. Human Sirtuin 2 Localization, Transient Interactions, and Impact on the Proteome Point to Its Role in Intracellular Trafficking - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

SIRT2 Isoforms and Inhibitor Specificity: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: Sirtuin 2 (SIRT2) is a critical NAD+-dependent protein deacylase involved in a multitude of cellular processes, including cell cycle regulation, metabolic homeostasis, and neuronal function. Its diverse and sometimes contradictory roles have made it a compelling target for therapeutic intervention in neurodegenerative diseases and cancer. The complexity of SIRT2 biology is further deepened by the existence of multiple protein isoforms generated through alternative splicing, each with distinct subcellular localizations and functions. This technical guide provides a comprehensive overview of the known SIRT2 isoforms, details their functional distinctions, summarizes the specificity of current inhibitors, and presents key signaling pathways and experimental protocols essential for researchers in the field.

SIRT2 Isoforms: Structure, Localization, and Function

The human SIRT2 gene produces several splice variants, leading to distinct protein isoforms. The most well-characterized of these differ primarily in their N-terminal regions, which affects their size, subcellular localization, and substrate interactions.

-

SIRT2 Isoform 1 (SIRT2.1): This is the full-length, canonical isoform (~43 kDa). It contains a nuclear export sequence (NES) and can shuttle between the cytoplasm and the nucleus. In the cytoplasm, its primary substrate is α-tubulin, playing a key role in microtubule dynamics and cell division. During the G2/M phase of the cell cycle, it translocates to the nucleus to deacetylate histone H4 at lysine (B10760008) 16 (H4K16ac), facilitating chromatin condensation.

-

SIRT2 Isoform 2 (SIRT2.2): This isoform (~39 kDa) is translated from a downstream start codon, resulting in a truncated N-terminus. While it retains its catalytic domain and deacetylase activity, the missing N-terminal sequence impairs its ability to associate with chromatin. Isoform 2 is abundantly expressed in the central nervous system and is distributed in both the nucleus and cytoplasm. Both isoform 1 and 2 are considered fully functional deacetylases.

-

SIRT2 Isoform 5 (murine SIRT2.3): This smaller isoform (~36 kDa) lacks a larger portion of the N-terminus, including the functional nuclear export sequence. Consequently, it is confined to the nucleus. Crucially, this isoform is reported to lack deacetylase activity towards known SIRT2 substrates. Its specific functions are still under investigation, though it has been implicated in conferring epigenetic resistance to Hepatitis B virus (HBV) replication.

Table 1: Summary of Human SIRT2 Isoform Characteristics

| Feature | Isoform 1 (Canonical) | Isoform 2 | Isoform 5 |

| Approx. Molecular Weight | ~43 kDa | ~39 kDa | ~36 kDa |

| Key Structural Feature | Full-length protein with N-terminal NES | Lacks first ~37 amino acids | Lacks functional NES (amino acids 6-76) |

| Primary Subcellular Localization | Cytoplasm; shuttles to nucleus during mitosis | Cytoplasm and Nucleus | Nucleus |

| Deacetylase Activity | Active (e.g., α-tubulin, H4K16ac, EP300) | Active (e.g., α-tubulin, EP300) | Lacks activity towards known SIRT2 targets |

| Primary Expression | Ubiquitous, high in skeletal muscle | Abundant in the central nervous system | Accumulates in aging central nervous tissue |

SIRT2 Inhibitors and Specificity

The development of potent and selective SIRT2 inhibitors is crucial for elucidating its biological functions and for therapeutic applications. Specificity is typically assessed across the sirtuin family, particularly against the closely related SIRT1 and SIRT3. To date, there is limited data on inhibitors that can distinguish between the different SIRT2 isoforms.

Table 2: Quantitative Data on SIRT2 Inhibitor Selectivity

| Inhibitor | SIRT1 IC₅₀ (µM) | SIRT2 IC₅₀ (µM) | SIRT3 IC₅₀ (µM) | Selectivity (SIRT1/SIRT2) | Selectivity (SIRT3/SIRT2) | Reference |

| TM | 24.7 | 0.038 | >50 | ~650x | >1315x | |

| AGK2 | 3.5 | 1.8 | >50 | ~2x | >27x | |

| Tenovin-6 | 0.8 | 1.4 | 1.6 | ~0.6x | ~1.1x | |

| SirReal2 | >50 | 0.23 | >50 | >217x | >217x | |

| NH4-6 | 3.0 | 0.032 | 2.3 | ~94x | ~72x | |

| NH4-13 | >50 | 0.087 | >50 | >574x | >574x |

Note: IC₅₀ values can vary based on assay conditions and substrates used. The data presented provides a comparative overview.

Discussion of Specificity:

-

TM and NH4-13 emerge as highly selective SIRT2 inhibitors, showing minimal activity against SIRT1 and SIRT3.

-

AGK2 and Tenovin-6 are considered pan-sirtuin inhibitors with activity against both SIRT1 and SIRT2.

-

SirReal2 shows good selectivity for SIRT2 over SIRT1 and SIRT3 but is notably less potent than TM. It has been reported to inhibit SIRT2 deacetylation but not demyristoylation.

-

The structural modification from NH4-6 (a pan-SIRT1/2/3 inhibitor) to NH4-13 demonstrates that high selectivity for SIRT2 can be achieved with minor chemical changes.

Key Signaling Pathways Involving SIRT2

SIRT2 is a hub for multiple signaling pathways, regulating cellular processes from division to survival.

Regulation of Microtubule Dynamics and Cell Cycle

SIRT2's best-known cytoplasmic function is the deacetylation of α-tubulin on Lysine 40, a modification that affects microtubule stability and dynamics. During mitosis, SIRT2 deacetylates CDC20 and FZR1, key components of the Anaphase-Promoting Complex/Cyclosome (APC/C), to ensure proper mitotic progression.

Regulation of Autophagy and Stress Response

In response to oxidative stress or nutrient deprivation, SIRT2 deacetylates the transcription factor FOXO1, which disrupts its interaction with Atg7 and negatively regulates autophagy. Conversely, SIRT2 inhibition can enhance the clearance of protein aggregates, a process relevant to neurodegenerative diseases. SIRT2 also deacetylates FOXO3a, impacting its transcriptional activity related to antioxidant responses and apoptosis.

SIRT2-IN-11: A Technical Guide to its Role in Cell Cycle Regulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

SIRT2-IN-11, also known as AEM1, is a selective inhibitor of Sirtuin 2 (SIRT2), an NAD+-dependent deacetylase. This document provides a comprehensive technical overview of this compound, focusing on its mechanism of action and its effects on the cell cycle. While direct quantitative cell cycle analysis data for this compound is not extensively published, this guide leverages available information on its molecular effects and supplements it with data from another selective SIRT2 inhibitor, AK-7, to provide a thorough understanding of how SIRT2 inhibition impacts cell cycle progression. This guide includes detailed experimental protocols for relevant assays and visual representations of signaling pathways and workflows to support further research and drug development efforts.

Introduction to SIRT2 and its Role in the Cell Cycle

Sirtuin 2 (SIRT2) is a member of the sirtuin family of proteins, which are class III histone deacetylases (HDACs). Unlike other sirtuins that are predominantly nuclear, SIRT2 is primarily located in the cytoplasm, where it deacetylates a variety of non-histone proteins, playing a crucial role in cellular processes such as microtubule dynamics, genomic stability, and cell cycle control.[1][2]

SIRT2's involvement in the cell cycle is complex and appears to be context-dependent. It has been shown to regulate the G2/M transition and the mitotic checkpoint.[3][4] Dysregulation of SIRT2 activity has been implicated in various diseases, including cancer, making it an attractive target for therapeutic intervention.

This compound: A Selective SIRT2 Inhibitor

This compound (AEM1) is a small molecule inhibitor that demonstrates selectivity for SIRT2 over other sirtuin isoforms, particularly SIRT1.[5][6] Its inhibitory activity is crucial for dissecting the specific roles of SIRT2 in cellular pathways.

Quantitative Data: Inhibitory Activity

The inhibitory potency of this compound has been determined through in vitro enzymatic assays.

| Compound | Target | IC50 |

| This compound (AEM1) | SIRT2 | 18.5 µM[5] |

| SIRT1 | 118.4 µM[7] |

Mechanism of Action: Induction of p53-Dependent Apoptosis and Cell Cycle Regulation

This compound exerts its cellular effects primarily through the activation of the p53 tumor suppressor pathway.[5] By inhibiting SIRT2, this compound leads to an increase in the acetylation of p53.[5] Acetylated p53 is stabilized and activated, resulting in the transcriptional upregulation of its target genes.

Key downstream targets of p53 that are induced by this compound include:

-

CDKN1A (p21WAF1): A potent cyclin-dependent kinase (CDK) inhibitor that plays a critical role in G1 cell cycle arrest.[5]

-

PUMA and NOXA: Pro-apoptotic proteins that are essential for the induction of apoptosis.[5]

This p53-dependent mechanism suggests that this compound's primary effect on the cell cycle is likely an arrest at the G1/S checkpoint, preventing cells from entering the DNA synthesis phase. This is a common mechanism for anti-cancer agents that activate p53.

Caption: Signaling pathway of this compound leading to G1 arrest and apoptosis.

Effect on Cell Cycle Distribution: Evidence from a Selective SIRT2 Inhibitor

While the upregulation of p21 by this compound strongly indicates a G1 phase cell cycle arrest, direct quantitative data for this specific compound is limited in publicly available literature. To illustrate the expected effect of selective SIRT2 inhibition on cell cycle progression, we present data from studies on another selective SIRT2 inhibitor, AK-7.

Treatment of HCT116 human colon cancer cells with AK-7 has been shown to induce G1 arrest. This is demonstrated by an increase in the percentage of cells in the G0/G1 phase and a corresponding decrease in the percentage of cells in the S phase, as determined by flow cytometry.

Quantitative Data: Cell Cycle Analysis with a SIRT2 Inhibitor (AK-7)

The following table summarizes the effect of a SIRT2 inhibitor on the cell cycle distribution of BV2 microglia cells. SIRT2 silencing led to a significant increase in the percentage of cells in the G0/G1 phase and a decrease in the S phase.[8]

| Cell Cycle Phase | Control | SIRT2 Silencing |

| G0/G1 | 61.2% | 79.6% |

| S | 31.1% | 14.7% |

| G2/M | 7.7% | 5.7% |

Data from a study on SIRT2 silencing in BV2 microglia, representative of SIRT2 inhibition.[8]

Experimental Protocols

Cell Culture and Treatment

-

Cell Lines: Non-small cell lung cancer (NSCLC) cell lines with wild-type p53 (e.g., A549) are suitable for studying the p53-dependent effects of this compound.

-

Culture Conditions: Cells should be maintained in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.

-

This compound Treatment: Prepare a stock solution of this compound in DMSO. For experiments, dilute the stock solution in culture media to the desired final concentrations (e.g., 10-50 µM). A vehicle control (DMSO) should be included in all experiments.

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the analysis of cell cycle distribution using propidium (B1200493) iodide (PI) staining.

Caption: General workflow for cell cycle analysis using flow cytometry.

Materials:

-

Phosphate-buffered saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS)

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with this compound or vehicle control for the desired time (e.g., 24-48 hours).

-

Harvest cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.

-

Wash the cell pellet with ice-cold PBS and centrifuge again.

-

Resuspend the cell pellet in 1 mL of ice-cold PBS.

-

While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.

-

Incubate the cells at -20°C for at least 2 hours (or overnight).

-

Centrifuge the fixed cells at 1000 x g for 5 minutes and discard the ethanol.

-

Wash the cell pellet with PBS.

-

Resuspend the cells in 500 µL of PI staining solution.

-

Incubate at room temperature for 30 minutes in the dark.

-

Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

-

Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolve the DNA content histograms and quantify the percentage of cells in G0/G1, S, and G2/M phases.

Western Blot Analysis for p53 and p21

This protocol details the detection of changes in p53 and p21 protein levels following treatment with this compound.

Materials:

-

RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (anti-p53, anti-acetyl-p53, anti-p21, anti-β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

Prepare protein samples by mixing equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boiling for 5 minutes.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20).

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Quantify band intensities using densitometry software and normalize to a loading control (β-actin or GAPDH).

Conclusion

This compound is a valuable tool for studying the cellular functions of SIRT2. Its ability to selectively inhibit SIRT2 and subsequently activate the p53 pathway provides a clear mechanism for its pro-apoptotic and cell cycle-regulating effects. The induction of p21 strongly suggests that this compound causes a G1 cell cycle arrest, a hypothesis supported by data from other selective SIRT2 inhibitors. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers to further investigate the therapeutic potential of SIRT2 inhibition in cancer and other diseases. Further studies are warranted to obtain direct quantitative cell cycle data for this compound to fully elucidate its impact on cell cycle progression.

References

- 1. Cell Synchronization by Double Thymidine Block [en.bio-protocol.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. The sirtuin 2 inhibitor AK-7 is neuroprotective in Huntington's disease mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. SIRT1 and SIRT2 Activity Control in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synchronization of Cultured Cells to G1, S, G2, and M Phases by Double Thymidine Block - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Studying Cell Cycle-regulated Gene Expression by Two Complementary Cell Synchronization Protocols - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The tumor suppressor SirT2 regulates cell cycle progression and genome stability by modulating the mitotic deposition of H4K20 methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. SIRT2 plays a key role in both cell cycle regulation and cell survival of BV2 microglia - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

SIRT2-IN-11: In Vitro Activity Assay Protocols and Application Notes

For Researchers, Scientists, and Drug Development Professionals

Introduction

SIRT2 (Sirtuin 2) is a member of the sirtuin family of NAD+-dependent protein deacetylases, which are implicated in a variety of cellular processes, including cell cycle control, genomic stability, and metabolic regulation. As a predominantly cytoplasmic protein, SIRT2's substrates include α-tubulin, p53, and various metabolic enzymes. Its dysregulation has been linked to cancer and neurodegenerative diseases, making it a compelling target for therapeutic intervention. SIRT2-IN-11, also known as AEM1, is a selective inhibitor of SIRT2. This document provides detailed protocols for assessing the in vitro activity of this compound, along with relevant signaling pathway diagrams to support research and drug development efforts.

Quantitative Data Presentation

The in vitro inhibitory activity of this compound has been characterized using enzymatic assays. The following table summarizes the key quantitative data for this compound.